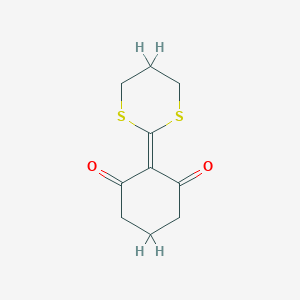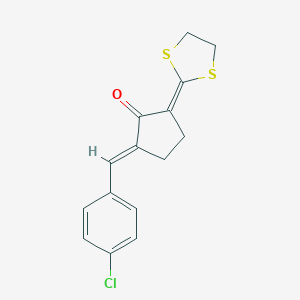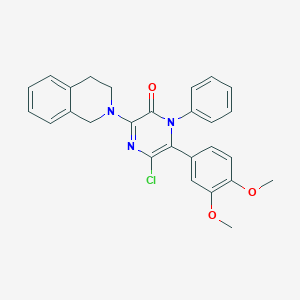![molecular formula C35H24O8 B290186 Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate](/img/structure/B290186.png)
Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate, also known as DMADAM, is a chemical compound that has been widely studied for its potential applications in scientific research. DMADAM is a derivative of malonic acid and is a member of the anthracene family of compounds.
Wirkmechanismus
Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate acts as a competitive inhibitor of SERT and DAT, preventing the reuptake of serotonin and dopamine, respectively. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate also has a high affinity for the sigma-1 receptor, which has been implicated in various physiological processes including pain perception, memory, and neuroprotection.
Biochemical and Physiological Effects:
Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate can increase the release of serotonin and dopamine in neuronal cells. In vivo studies have shown that Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate can produce behavioral effects such as hyperactivity and increased locomotor activity in rodents. Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate is its high affinity for SERT and DAT, which makes it a useful tool for studying the function of these transporters in vitro and in vivo. Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate is also relatively easy to synthesize and has a high degree of stability. However, Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate has limitations for lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Zukünftige Richtungen
There are several future directions for research on Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate. One area of interest is the development of new derivatives of Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate with improved affinity and selectivity for SERT and DAT. Another area of interest is the use of Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate as a fluorescent probe for imaging of cells and tissues. Additionally, further research is needed to better understand the mechanism of action of Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate and its potential therapeutic applications in the treatment of psychiatric and neurological disorders.
Synthesemethoden
The synthesis of Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate involves the reaction of 9,10-anthraquinone with malonic acid in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with dimethyl sulfate to form Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate. The overall reaction can be represented as follows:
Wissenschaftliche Forschungsanwendungen
Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), which are important targets for the treatment of psychiatric disorders such as depression and addiction. Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate has also been studied for its potential use as a fluorescent probe for imaging of cells and tissues.
Eigenschaften
Molekularformel |
C35H24O8 |
|---|---|
Molekulargewicht |
572.6 g/mol |
IUPAC-Name |
dimethyl 2,2-bis[(9,10-dioxoanthracen-2-yl)methyl]propanedioate |
InChI |
InChI=1S/C35H24O8/c1-42-33(40)35(34(41)43-2,17-19-11-13-25-27(15-19)31(38)23-9-5-3-7-21(23)29(25)36)18-20-12-14-26-28(16-20)32(39)24-10-6-4-8-22(24)30(26)37/h3-16H,17-18H2,1-2H3 |
InChI-Schlüssel |
QMOXYMMCCBRYKD-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)(CC4=CC5=C(C=C4)C(=O)C6=CC=CC=C6C5=O)C(=O)OC |
Kanonische SMILES |
COC(=O)C(CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)(CC4=CC5=C(C=C4)C(=O)C6=CC=CC=C6C5=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)

![Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290121.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone](/img/structure/B290122.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290125.png)
![Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290126.png)